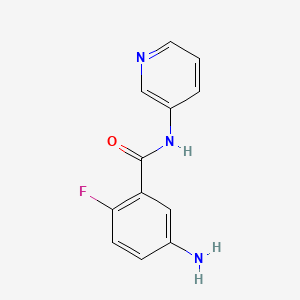

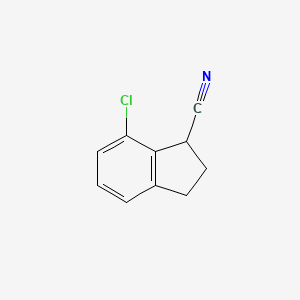

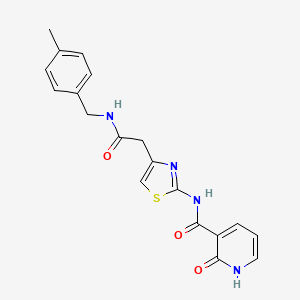

5-amino-2-fluoro-N-(pyridin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, 4-substituted 5-fluoro-2-aminopyrimidines can be obtained in fair to high yields with excellent regioselectivities . Another method involves the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Research

- A derivative of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide, specifically 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, was used in positron emission tomography (PET) imaging for quantifying serotonin 1A (5-HT(1A)) receptor densities in Alzheimer's disease patients, showing significant decreases in both hippocampi and raphe nuclei. This suggests a correlation between 5-HT(1A) receptor decreases and clinical symptoms of Alzheimer's disease (Kepe et al., 2006).

Cancer Research

- MS-27-275, a benzamide derivative, showed notable in vivo antitumor activity against various human tumors. This compound acts through histone deacetylase (HDA) inhibition, suggesting a potential new approach for treating cancers that are insensitive to traditional antitumor agents (Saito et al., 1999).

Antiviral Research

- Benzamide-based 5-aminopyrazoles, synthesized through a reaction involving benzoyl isothiocyanate and malononitrile, demonstrated significant antiviral activities against bird flu influenza (H5N1) (Hebishy et al., 2020).

Migraine Treatment Research

- Studies on substituted furo[3,2-b]pyridines, as bioisosteres of 5-HT(1F) receptor agonist indole analogues, led to the identification of a potent and selective 5-HT(1F) receptor agonist with potential for treating acute migraine (Mathes et al., 2004).

Inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

- A study on substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides identified them as potent inhibitors of VEGFR-2 kinase activity, suggesting their potential in treating cancers (Borzilleri et al., 2006).

Antidepressant Potential

- Novel derivatives of 2-pyridinemethylamine as selective agonists at 5-HT1A receptors showed enhanced 5-HT1A agonist activity and marked antidepressant potential, indicating their use in treating depression (Vacher et al., 1999).

Antiviral Activity Against HCV and SARS-CoV

- Isatin derivatives including 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N(4,6-dimethyl-2-pyrimidiny)benzene sulphonamide showed antiviral activity against Pathogenic viruses like Hepatitis C Virus and SARS-CoV (Selvam et al., 2008).

Luminescent Properties for Biological and Organic Material Applications

- Research on benzamides with pyridine and other moieties led to the development of novel blue fluorophores with potential applications in biological and organic materials (Yamaji et al., 2017).

Synthesis of Oligonucleotides

- The development of novel cyclic N-acylphosphoramidites for the stereocontrolled synthesis of oligothymidylyl- and oligodeoxycytidylyl- phosphorothioates opens up possibilities in oligonucleotide synthesis (Wilk et al., 2000).

Discovery of Oral Histone Deacetylase Inhibitor

- The compound MGCD0103, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, showed potential as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Wirkmechanismus

Target of Action

The primary target of 5-amino-2-fluoro-N-(pyridin-3-yl)benzamide is the serine/threonine kinase , which is an essential component of the MAP kinase signal transduction pathway . This pathway plays a crucial role in cellular processes such as growth, differentiation, and response to external stress .

Mode of Action

This compound acts as an inhibitor of the serine/threonine kinase . It interferes with the action of the mitogen-activated protein kinase (MAPK), thereby affecting the signal transduction pathway . The compound’s interaction with its target leads to changes in the cellular processes controlled by the MAPK pathway.

Biochemical Pathways

The MAP kinase pathway, affected by this compound, is involved in a wide range of cellular activities. These include cell proliferation, differentiation, migration, senescence, and apoptosis . By inhibiting the serine/threonine kinase, the compound can potentially influence these downstream effects.

Eigenschaften

IUPAC Name |

5-amino-2-fluoro-N-pyridin-3-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-11-4-3-8(14)6-10(11)12(17)16-9-2-1-5-15-7-9/h1-7H,14H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMQJVJIWKPPAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(C=CC(=C2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(4-methylbenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2937846.png)

![4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2937847.png)

![8-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2937848.png)

![3-(dimethylamino)-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide](/img/structure/B2937849.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2937854.png)

![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)